molecular formula C13H23N5O3S B6956574 N-[2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide

N-[2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide

Cat. No.: B6956574
M. Wt: 329.42 g/mol
InChI Key: QJLVQDKMFFVXCO-UHFFFAOYSA-N
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Description

N-[2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide is a complex organic compound that features a triazole ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O3S/c1-3-17-10-14-16-13(17)11-6-5-7-18(9-11)12(19)8-15-22(20,21)4-2/h10-11,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLVQDKMFFVXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CCCN(C2)C(=O)CNS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and ethyl acetoacetate under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The triazole and piperidine rings are then coupled through a nucleophilic substitution reaction.

    Sulfonamide Formation: Finally, the ethanesulfonamide group is introduced through a reaction with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethanolic sodium hydroxide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the sulfonamide group.

Scientific Research Applications

N-[2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. The sulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide
  • N-[2-[3-(4-ethyl-1,2,3-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide

Uniqueness

N-[2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]ethanesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,4-triazole ring, as opposed to the 1,2,3-triazole ring, can result in different binding affinities and biological activities. The ethyl group on the triazole ring can also influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

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